4-(6-Bromoquinolin-4-yl)morpholine
Overview
Description
“4-(6-Bromoquinolin-4-yl)morpholine” is a chemical compound with the molecular formula C13H13BrN2O and a molecular weight of 293.16 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of morpholines, such as “4-(6-Bromoquinolin-4-yl)morpholine”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The InChI code for “4-(6-Bromoquinolin-4-yl)morpholine” is 1S/C13H13BrN2O/c14-10-1-2-12-11(9-10)13(3-4-15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2 .Physical And Chemical Properties Analysis
“4-(6-Bromoquinolin-4-yl)morpholine” has a predicted boiling point of 441.0±45.0 °C and a predicted density of 1.493±0.06 g/cm3 . Its pKa is predicted to be 6.94±0.45 .Scientific Research Applications
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Chemistry and Organic Synthesis
- “4-(6-Bromoquinolin-4-yl)morpholine” is a chemical compound with the molecular formula C13H13BrN2O . It’s used in various chemical reactions and organic synthesis .
- The morpholine motif, which is part of this compound, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Morpholines are frequently found in biologically active molecules and pharmaceuticals .
- The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been a subject of recent research .
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Electrochemical Reactions
- An electrochemical reaction between quinoline N-oxides and morpholine was developed using Cu(OAc)2 as a catalyst . This reaction generates products of 4-aminoquinoline N-oxides in CH2Cl2 or 2-aminoquinoline N-oxides in CH3CN in good yields .
- With an increase in the amount of electricity passed, the product deoxygenates with the formation of aminoquinolines . This is a simple and easy-to-perform method for introducing a morpholine substituent, important in medicinal chemistry and other fields, by C–H/N–H cross-coupling .
Safety And Hazards
properties
IUPAC Name |
4-(6-bromoquinolin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c14-10-1-2-12-11(9-10)13(3-4-15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFRLXVNPMYUKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=C(C=CC3=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Bromoquinolin-4-yl)morpholine |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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